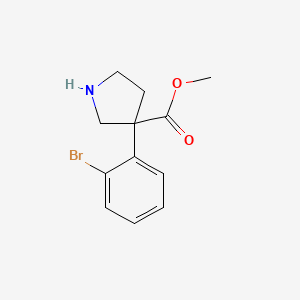

Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate

Description

Properties

Molecular Formula |

C12H14BrNO2 |

|---|---|

Molecular Weight |

284.15 g/mol |

IUPAC Name |

methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C12H14BrNO2/c1-16-11(15)12(6-7-14-8-12)9-4-2-3-5-10(9)13/h2-5,14H,6-8H2,1H3 |

InChI Key |

MFCXOJVYJWRFLN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCNC1)C2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Condensation of 2-Bromobenzaldehyde with Pyrrolidine

- The initial step often involves the condensation of 2-bromobenzaldehyde with pyrrolidine to form an intermediate imine or related compound.

- This step may be carried out in an inert atmosphere (argon) and at low temperatures (0 °C) to control reactivity and selectivity.

- Solvents such as tetrahydrofuran (THF) are commonly used for their ability to dissolve both organic and polar reagents.

Formation of Pyrrolidine Ring or Functionalization

- The intermediate formed undergoes cyclization or functional group transformations to yield the pyrrolidine ring bearing the 2-bromophenyl substituent.

- Catalysts such as palladium on carbon (Pd/C) may be used for hydrogenation or reduction steps to saturate double bonds or reduce intermediates.

- Protective groups (e.g., Boc or benzyl) may be employed to control stereochemistry and regioselectivity during ring formation.

Esterification to Introduce the Methyl Carboxylate Group

- Esterification is typically performed using methanol in the presence of acid catalysts or coupling agents.

- The reaction converts the carboxylic acid or its derivatives on the pyrrolidine ring into the methyl ester.

- Conditions are optimized to maximize yield and purity, often involving reflux or controlled temperature stirring.

Enantioselective and Diastereoselective Approaches

- Some synthetic routes employ chiral starting materials or catalysts to obtain enantiomerically enriched products.

- For example, the use of (S)-O-methyl-proline derivatives followed by bromination and coupling reactions can yield stereochemically defined pyrrolidine carboxylates.

- Diastereoselective hydrogenation or epimerization steps may be included to enhance stereochemical purity.

Representative Synthetic Route Example

| Step | Reaction Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Condensation of 2-bromobenzaldehyde with pyrrolidine | THF, 0 °C, argon atmosphere | Intermediate imine formed |

| 2 | Cyclization/reduction to form pyrrolidine ring | Pd/C hydrogenation, room temperature | Saturated pyrrolidine derivative |

| 3 | Bromination (if not starting from brominated aldehyde) | N-bromosuccinimide (NBS), appropriate solvent | Brominated intermediate |

| 4 | Esterification | Methanol, acid catalyst (e.g., HCl or sulfuric acid), reflux | Methyl ester formation, high yield |

| 5 | Purification | Column chromatography or recrystallization | Pure this compound |

Alternative and Advanced Synthetic Methods

Pd-Catalyzed Coupling and C-H Activation

- Pd-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) allow for the introduction of the bromophenyl substituent onto a pyrrolidine scaffold.

- C-H activation strategies enable direct arylation of pyrrolidine derivatives with aryl halides, improving atom economy and step efficiency.

Enantioselective Hydrogenation

- Patented methods describe enantioselective hydrogenation of pyrrolidine-3-carboxylic acid derivatives bearing halogenated aryl groups to obtain high enantiomeric purity.

- These methods use chiral catalysts under moderate conditions and yield products suitable for pharmaceutical applications.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | THF, methanol, toluene | Selected for solubility and reactivity |

| Temperature | 0 °C to reflux | Low temps for sensitive steps; reflux for esterification |

| Atmosphere | Argon or nitrogen | To prevent oxidation or moisture interference |

| Catalysts | Pd/C, acid catalysts, chiral hydrogenation catalysts | For reduction, esterification, and stereocontrol |

| Purification | Column chromatography, recrystallization, vacuum distillation | To achieve high purity |

Summary Table of Preparation Approaches

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Condensation + Cyclization + Esterification | Classical multi-step synthesis | Well-established, scalable | Multiple steps, moderate stereocontrol |

| Pd-Catalyzed Cross-Coupling | Direct arylation of pyrrolidine | Atom-efficient, fewer steps | Requires Pd catalysts, sensitive to conditions |

| Enantioselective Hydrogenation | Chiral catalyst-mediated reduction | High enantiomeric purity | Catalyst cost, optimization required |

| Diastereoselective Bromination and Coupling | Use of chiral proline derivatives | Stereochemical control | More complex synthesis |

Research and Industrial Relevance

- This compound serves as a key intermediate in the synthesis of biologically active molecules targeting central nervous system disorders.

- Its preparation methods are optimized for yield, purity, and stereochemical integrity to meet pharmaceutical standards.

- The compound’s bromophenyl substituent allows for further functionalization via nucleophilic substitution or cross-coupling reactions, expanding its utility in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the bromophenyl group.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Products include derivatives with different substituents replacing the bromine atom.

Oxidation: Products include oxidized forms of the pyrrolidine ring or the bromophenyl group.

Reduction: Reduced forms of the compound, such as the corresponding alcohols or amines.

Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is used in studies investigating the biological activity of pyrrolidine derivatives.

Material Science: The compound is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromophenyl group can enhance binding affinity to certain targets, while the pyrrolidine ring can modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate and related compounds:

Key Observations:

- Core Structure : Pyrrolidine vs. pyridine (as in ) alters electronic properties; pyrrolidine’s saturated ring reduces aromaticity, increasing flexibility for binding interactions.

- Salt Forms: Hydrochloride salts (e.g., ) enhance solubility but may limit compatibility in non-polar reaction environments.

Biological Activity

Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its notable biological activities. This article will explore the compound's structure, synthesis, biological interactions, and potential therapeutic applications, supported by relevant data and case studies.

Compound Overview

Chemical Structure and Properties

- Molecular Formula : CHBrN O

- Molecular Weight : Approximately 284.15 g/mol

- Structure : The compound features a pyrrolidine ring with a bromophenyl substituent at the 2-position, which significantly influences its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several key steps, including:

- Formation of the pyrrolidine ring through cyclization reactions.

- Introduction of the bromophenyl group via electrophilic aromatic substitution.

- Esterification to yield the final product.

In industrial settings, methods are optimized for larger-scale production using continuous flow reactors and efficient catalysts to maximize yield.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromophenyl group enhances binding affinity to specific biological targets, while the pyrrolidine ring modulates pharmacokinetic properties.

Pharmacological Profile

Research indicates that this compound may have potential applications in treating neurological disorders and other medical conditions due to its ability to interact with neurotransmitter systems.

Antimicrobial Activity

A study investigating the antimicrobial properties of pyrrolidine derivatives found that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as bromine, was crucial for enhancing bioactivity .

Anticancer Potential

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, when tested against A549 human lung adenocarcinoma cells, it showed a reduction in cell viability comparable to established chemotherapeutic agents like cisplatin .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate | CHBrN O | Bromine at para position; different biological activity profile |

| Methyl(3S,4S)-4-(2-bromophenyl)pyrrolidine-3-carboxylate | CHBrN O | Stereochemical variations may influence activity |

| Methyl(3R,4S)-4-(4-bromophenyl)pyrrolidine-3-carboxylate | CHBrN O | Structural isomer with distinct reactivity patterns |

| Methyl 2-(3-bromophenyl)pyrrolidine-2-carboxylate | CHBrN O | Different position of bromine; potential for unique pharmacological properties |

Case Studies

- Antibacterial Study : A comprehensive evaluation of various pyrrolidine derivatives demonstrated that compounds featuring halogen substitutions (including bromine) exhibited significant antibacterial effects against resistant strains of Staphylococcus aureus .

- Anticancer Evaluation : In a study assessing the anticancer properties of new pyrrolidine derivatives, this compound was found to reduce viability in A549 cells significantly, indicating its potential as a lead compound for further development in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.